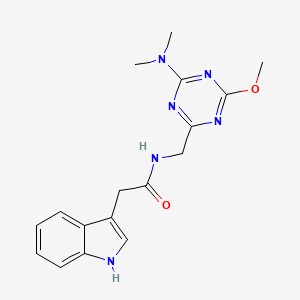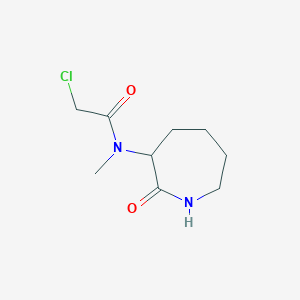
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazine compounds, including "N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide", involves intermediates such as (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine and its acetamide counterpart. These intermediates are confirmed using techniques like 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy. X-ray diffraction is used for detailed structure analysis, complemented by density functional theory (DFT) for molecular structure calculations, revealing the congruence between computed structures and crystallographic data (Geng et al., 2023).
Molecular Structure Analysis
The molecular structure of triazine compounds, as illustrated through single-crystal X-ray diffraction and DFT studies, demonstrates their intricate arrangements and electron distribution. The conformational analysis based on DFT indicates the consistency with crystal structures obtained from X-ray diffraction, offering insights into the molecular electrostatic potential and frontier molecular orbitals of these compounds (Geng et al., 2023).
Chemical Reactions and Properties
Electro-oxidation processes play a significant role in the chemical behavior of triazine derivatives, including methoxylation reactions. Such reactions highlight the chemical versatility and reactivity of the dimethylamino group in triazines, underpinning their utility in various chemical transformations (Cariou et al., 1993).
Wissenschaftliche Forschungsanwendungen
Antitumor Agents and Prodrugs
A study by Ferrer et al. (2002) explored the synthesis of isotopomers of pentamethylmelamine (PMM), an experimental anticancer agent, and a potential prodrug thereof. The research signifies the compound's relevance in designing antitumor agents through modification to enhance therapeutic potential (Ferrer, Naughton, & Threadgill, 2002).
Heterocyclic Compounds Synthesis
The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties, was reported by Abu‐Hashem et al. (2020). This research highlights the compound's utility in generating new chemical entities with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Electrochemical Studies
Cariou et al. (1993) conducted an electro-oxidation study of triazines, including the dimethylamino derivative, to understand its anodic methoxylation. This work provides insights into the electrochemical behavior of such compounds, which could be relevant for their applications in chemical synthesis and analysis (Cariou, El Hobbi, & Simonet, 1993).
Environmental Monitoring
Kempter and Karst (2000) developed triazine-based hydrazine reagents for determining aldehydes in water, showcasing the compound's application in environmental monitoring. The method offers advantages in terms of ease of sample preparation and sensitivity (Kempter & Karst, 2000).
Soil Algae Growth Impact
Research by Loeppky and Tweedy (1969) on the effects of various herbicides on the growth of soil algae underscores the environmental impact of such chemicals, including triazine derivatives. Understanding these effects is crucial for assessing the ecological safety of chemical compounds (Loeppky & Tweedy, 1969).
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-23(2)16-20-14(21-17(22-16)25-3)10-19-15(24)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9,18H,8,10H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYLBFSMFKLOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480674.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480677.png)


![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)


![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2480687.png)
![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2480689.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid](/img/structure/B2480693.png)
